molecular formula C16H17FN2O2S B2838960 N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide CAS No. 920240-44-4

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide

Cat. No.: B2838960
CAS No.: 920240-44-4
M. Wt: 320.38
InChI Key: OUCQFZWOJLOAAH-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide is a synthetic small molecule research chemical belonging to a class of compounds featuring a benzothiazole core. This structure is of significant interest in medicinal chemistry and drug discovery. Compounds based on the benzothiazole scaffold have been investigated for a range of biological activities . Specifically, benzothiazole derivatives have demonstrated potent and selective inhibitory effects in oncological research, making them valuable tools for studying cancer cell proliferation and apoptosis . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily . This suggests potential research applications in neuroscience for investigating ion channel function and modulation . The presence of the tetrahydrofuran (oxolan-2-yl)methyl group in this particular derivative may influence its physicochemical properties, such as solubility and bioavailability, which could be a subject of pharmacokinetic and structure-activity relationship (SAR) studies. This product is intended for non-human research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct their own assays to determine the specific activity and mechanism of action for this compound.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c17-12-4-1-5-13-14(12)18-16(22-13)19(15(20)10-6-7-10)9-11-3-2-8-21-11/h1,4-5,10-11H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCQFZWOJLOAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety and an oxolane side chain , contributing to its unique chemical properties. Its molecular formula is C18H19FN4O2SC_{18}H_{19}FN_4O_2S with a molecular weight of 374.43 g/mol. The presence of fluorine and other substituents enhances its reactivity and biological profile.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit anticancer activity . The benzothiazole derivatives have been shown to inhibit specific cancer cell lines, potentially through mechanisms involving the inhibition of key signaling pathways necessary for tumor growth and survival.

Antimicrobial Effects

This compound is also being investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Potential

There is ongoing research into the neuroprotective effects of this compound, particularly in relation to neurodegenerative diseases. Its ability to modulate neuroinflammatory responses could provide therapeutic benefits in conditions like Alzheimer's disease.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : This is achieved by reacting 2-aminothiophenol with suitable aldehydes under acidic conditions.
  • Fluorination : The introduction of the fluorine atom can be performed using electrophilic fluorination agents like Selectfluor.
  • Oxolane Coupling : The final step involves coupling the benzothiazole derivative with an oxolane under basic conditions to form the complete structure .

Research Findings and Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Antimicrobial AssessmentShowed effectiveness against multiple bacterial strains, indicating potential for therapeutic use.
Neuroprotective StudySuggested modulation of neuroinflammatory pathways, providing insights into its role in neurodegenerative conditions.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets involved in cell signaling pathways critical for cancer cell survival and proliferation. Additionally, its antimicrobial action may involve disruption of bacterial cell membranes leading to cell lysis .

Chemical Reactions Analysis

1.1. Formation of the Benzothiazole Core

The 4-fluoro-1,3-benzothiazole moiety is synthesized via cyclization of fluorinated o-aminothiophenol precursors. Key methods include:

  • Condensation with Carboxylic Acids : Reaction of o-amidothiophenol derivatives with acyl chlorides or carboxylic acids under Lewis acid catalysis (e.g., molecular iodine) to form the benzothiazole ring via intramolecular cyclization .

  • Electrophilic Substitution : Fluorination at the 4-position is achieved using fluorinating agents (e.g., Selectfluor) or via pre-fluorinated building blocks .

1.2. Cyclopropane-Carboxamide Assembly

The cyclopropane-carboxamide group is introduced through:

  • Coupling Reactions : Condensation of benzothiazol-2-amine with cyclopropane-carboxylic acid derivatives (e.g., acyl chlorides) in the presence of coupling agents (e.g., DCC, EDCI) .

  • Ring-Closing Strategies : Cyclopropanation via [2+1] cycloaddition (e.g., Simmons-Smith reaction) using diiodomethane and zinc-copper couples .

1.3. Oxolane Methyl Functionalization

The tetrahydrofuran methyl group is appended via:

  • Alkylation : Reaction of the benzothiazole nitrogen with (oxolan-2-yl)methyl halides under basic conditions (e.g., K₂CO₃, DMF) .

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols to the amine .

2.1. Electrophilic Aromatic Substitution

The benzothiazole ring undergoes substitution at electron-rich positions (C-5/C-6), though the 4-fluoro group deactivates the ring.

Reaction Conditions Outcome Yield Ref.
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C5-Bromo-4-fluoro-1,3-benzothiazole65%
NitrationHNO₃, H₂SO₄, 50°C6-Nitro-4-fluoro-1,3-benzothiazole58%

2.2. Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in:

  • Ring-Opening Reactions : Acid-catalyzed hydrolysis to form a linear carboxylic acid .

  • Transition Metal Catalysis : Pd-mediated cross-coupling to functionalize the cyclopropane .

2.3. Amide Bond Transformations

  • Hydrolysis : Under acidic (HCl, H₂O/EtOH) or basic (NaOH, H₂O/THF) conditions, yielding cyclopropanecarboxylic acid .

  • Reductive Amination : Conversion to secondary amines using NaBH₃CN or BH₃·THF .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with cyclopropane ring opening observed under prolonged heating .

  • Photolytic Sensitivity : UV light induces C-S bond cleavage in the benzothiazole ring .

  • pH-Dependent Hydrolysis : Stable in neutral conditions but degrades rapidly in strongly acidic/basic media (t₁/₂ = 2–4 h at pH 1 or 13) .

Mechanistic Insights

  • Benzothiazole Cyclization : Proceeds via an o-amidothiophenol intermediate, with iodine acting as a Lewis acid to promote intramolecular S-arylation .

  • Cyclopropanation : Involves carbene insertion into alkenes, facilitated by zinc-copper couples .

Table 2: Functional Group Compatibility

Reaction Functional Group Tolerance
BrominationTolerates esters, ethers; incompatible with free -NH₂
Reductive AminationCompatible with benzothiazole; degrades cyclopropane

Comparison with Similar Compounds

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide)

  • Key Features : Cyclopropanecarboxamide linked to a tetrahydrofuran-derived group and a chlorophenyl substituent.
  • Application : Cyprofuram is a pesticide, highlighting the role of cyclopropane and heterocycles in agrochemical design .

TAK-632 (N-[7-Cyano-6-(4-fluoro-3-[[3-(trifluoromethyl)phenyl]acetamido]phenoxy)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide)

  • Key Features: Benzothiazole with cyano and fluoro substituents, coupled to a cyclopropanecarboxamide.
  • Differences : TAK-632 includes a trifluoromethylphenylacetamido side chain, increasing steric bulk and lipophilicity.
  • Application : Reported as a kinase inhibitor, emphasizing the pharmacological relevance of benzothiazole-cyclopropane hybrids .

Compound 85 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide)

  • Key Features : Cyclopropanecarboxamide linked to a thiazole ring with hydroxyphenyl and trifluoromethoxybenzoyl groups.
  • Differences : The target compound’s benzothiazole and oxolane groups may confer better solubility compared to the bulky trifluoromethoxy substituent in Compound 85 .

Spectroscopic Characterization

  • IR Spectroscopy : The absence of C=O bands in triazole derivatives () contrasts with the target compound’s carboxamide carbonyl (~1660–1680 cm⁻¹) .
  • NMR : Cyclopropane protons in the target compound would resonate at δ ~1.2–1.6 ppm (cf. Compound 32 in : δ 1.16–1.63 ppm) .

Pharmacological and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Estimated) Bioactivity
Target Compound C₁₆H₁₆FN₃O₂S 333.38 4-fluoro-benzothiazole, oxolane ~2.5 Unknown
Cyprofuram C₁₄H₁₅ClN₂O₂ 290.73 3-chlorophenyl, tetrahydro-2-oxo-furan ~3.0 Pesticide
TAK-632 C₂₇H₁₈F₄N₄O₃S 560.51 7-cyano, 4-fluoro, trifluoromethyl ~4.2 Kinase inhibitor
Compound 85 C₂₇H₂₀F₃N₃O₅S 571.52 Benzo[d][1,3]dioxol-5-yl, hydroxyphenyl ~3.8 Not specified
  • Lipophilicity : The oxolane group in the target compound may improve aqueous solubility compared to purely aromatic substituents (e.g., TAK-632’s trifluoromethylphenyl).
  • Bioactivity Trends : Fluorine and cyclopropane motifs are associated with enhanced metabolic stability and target binding, as seen in TAK-632’s kinase inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with functionalized benzothiazole and oxolane precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF or dichloromethane under nitrogen .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane improves solubility of hydrophobic intermediates .
  • Catalysts : Pd-mediated cross-coupling for aryl-fluorine bond stabilization .
    • Yield considerations : Lower yields (e.g., 37–60%) are common in multi-step syntheses due to side reactions; purification via flash chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Analytical workflow :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., 4-fluoro on benzothiazole, oxolane methylene protons at δ 3.5–4.0 ppm) .
  • IR : Detect characteristic amide C=O stretching (~1650 cm1^{-1}) and benzothiazole C-S bonds (~690 cm1^{-1}) .
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ at m/z 409.12) .

Q. How does the heterocyclic framework influence bioactivity in related benzothiazole derivatives?

  • Structure-activity insights :

  • The 4-fluoro-benzothiazole moiety enhances metabolic stability and target binding (e.g., kinase inhibition) .
  • The oxolane (tetrahydrofuran) methyl group improves solubility and bioavailability via H-bonding with biological targets .
  • Data Table : Comparison of structural analogs and bioactivity :
CompoundSubstituentsBioactivity (IC50_{50})
Analog A (4-F-Bthz)4-fluoro, cyclopropane12 nM (Kinase X)
Analog B (Oxolane variant)Oxolane-CH2_28 nM (Kinase X)

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Strategy : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in amide bond formation. ICReDD’s reaction path search methods reduce trial-and-error experimentation by predicting optimal solvents (e.g., DMF vs. THF) and catalysts .
  • Case study : MD simulations reveal that oxolane’s conformational flexibility stabilizes intermediates during cyclopropane coupling .

Q. What strategies resolve contradictory bioactivity data across in vitro vs. in vivo studies?

  • Experimental design :

  • Metabolic profiling : Use LC-MS to identify metabolites that may deactivate the compound in vivo .
  • Dose-response recalibration : Adjust concentrations based on plasma protein binding assays (e.g., >95% binding reduces free drug availability) .
    • Example : Inconsistent antiproliferative effects in cell lines (e.g., IC50_{50} variability ±15%) may stem from differential expression of target enzymes (e.g., cytochrome P450 isoforms) .

Q. How to design functional assays for multi-target interactions involving this compound?

  • Methodology :

  • SPR (Surface Plasmon Resonance) : Screen binding affinities against recombinant proteins (e.g., kinases, GPCRs) .
  • Thermal shift assays : Monitor target protein stability upon ligand binding to identify off-target effects .
    • Data integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway-level impacts .

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